molecular formula C7H6BrNO3 B2520964 4-Bromo-2-methoxynicotinic acid CAS No. 1211579-98-4

4-Bromo-2-methoxynicotinic acid

Cat. No.: B2520964
CAS No.: 1211579-98-4
M. Wt: 232.033
InChI Key: FYWDZQBDVQKWHK-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid (vitamin B3) and contains a bromine atom at the 4th position and a methoxy group at the 2nd position of the pyridine ring. This compound is primarily used in scientific research and organic synthesis due to its unique combination of functional groups, which allows for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxynicotinic acid typically involves the bromination of 2-methoxynicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxynicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-methoxynicotinic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and imidazoles, which are important in drug discovery and material science.

    Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties, including as an inhibitor of enzymes like histamine N-methyltransferase (HNMT) and fatty acid amide hydrolase (FAAH).

    Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxynicotinic acid is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its inhibition of enzymes like HNMT and FAAH suggests that it may modulate histamine and endocannabinoid signaling pathways, respectively. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxynicotinic acid: Similar in structure but with the bromine atom at the 5th position.

    2-Methoxynicotinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-3-methoxynicotinic acid: Similar structure with the methoxy group at the 3rd position.

Uniqueness

4-Bromo-2-methoxynicotinic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse chemical products. Its combination of a bromine atom and a methoxy group on the pyridine ring provides distinct reactivity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

4-bromo-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDZQBDVQKWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-98-4
Record name 4-bromo-2-methoxypyridine-3-carboxylic acid
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